2,4-Dibromo-1-(2-bromoethoxy)benzene
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Overview
Description
2,4-Dibromo-1-(2-bromoethoxy)benzene: is an organic compound with the molecular formula C8H7Br3O. It is a brominated derivative of benzene, characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the ethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-(2-bromoethoxy)benzene typically involves the bromination of 1-(2-bromoethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring and the ethoxy group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding brominated phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenols or amines.
Oxidation: Formation of brominated phenols or quinones.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
2,4-Dibromo-1-(2-bromoethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(2-bromoethoxy)benzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and synthesize derivatives with desired properties.
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2,4-Dibromo-1-(2-chloroethoxy)benzene
Comparison: 2,4-Dibromo-1-(2-bromoethoxy)benzene is unique due to the presence of three bromine atoms, which significantly influence its reactivity and properties Compared to similar compounds with different substituents (eg, methoxy or chloro groups), it exhibits distinct chemical behavior, particularly in nucleophilic substitution and oxidation reactions
Properties
IUPAC Name |
2,4-dibromo-1-(2-bromoethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWXCGAPUYTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034061 |
Source
|
Record name | 2,4-Dibromo-1-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-66-8 |
Source
|
Record name | 2,4-Dibromo-1-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901034061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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